
(3R)-4-(4-Methylbenzene-1-sulfonyl)hepta-1,4,6-trien-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-4-(4-Methylbenzene-1-sulfonyl)hepta-1,4,6-trien-3-ol is an organic compound that features a hepta-triene backbone with a sulfonyl group attached to a methylbenzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-(4-Methylbenzene-1-sulfonyl)hepta-1,4,6-trien-3-ol typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Hepta-triene Backbone: This can be achieved through a series of coupling reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction, to form the conjugated triene system.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, often using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the Methylbenzene Ring: This step might involve Friedel-Crafts alkylation or acylation reactions to attach the methylbenzene ring to the sulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(3R)-4-(4-Methylbenzene-1-sulfonyl)hepta-1,4,6-trien-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides or thiols.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound might be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research could explore its use as a pharmaceutical intermediate or active ingredient.
Industry: The compound might find applications in materials science, such as in the development of new polymers or coatings.
作用機序
The mechanism of action of (3R)-4-(4-Methylbenzene-1-sulfonyl)hepta-1,4,6-trien-3-ol would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
(3R)-4-(4-Methylbenzene-1-sulfonyl)hepta-1,4,6-trien-3-ol: can be compared with other sulfonyl-containing compounds, such as sulfonamides or sulfonylureas.
Hepta-triene derivatives: Compounds with similar conjugated triene systems can be considered for comparison.
Uniqueness
The uniqueness of this compound lies in its specific combination of a hepta-triene backbone with a sulfonyl group and a methylbenzene ring
特性
CAS番号 |
228417-11-6 |
|---|---|
分子式 |
C14H16O3S |
分子量 |
264.34 g/mol |
IUPAC名 |
(3R)-4-(4-methylphenyl)sulfonylhepta-1,4,6-trien-3-ol |
InChI |
InChI=1S/C14H16O3S/c1-4-6-14(13(15)5-2)18(16,17)12-9-7-11(3)8-10-12/h4-10,13,15H,1-2H2,3H3/t13-/m1/s1 |
InChIキー |
IVTLQNXUVMUPNU-CYBMUJFWSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC=C)[C@@H](C=C)O |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC=C)C(C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


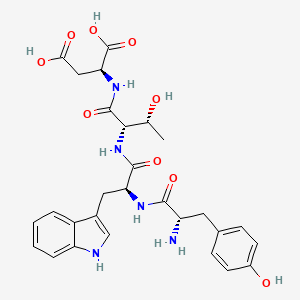
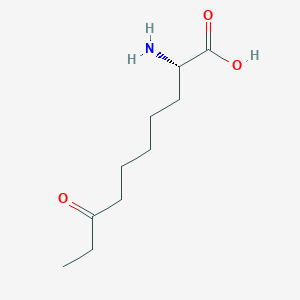
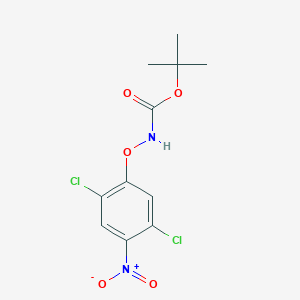
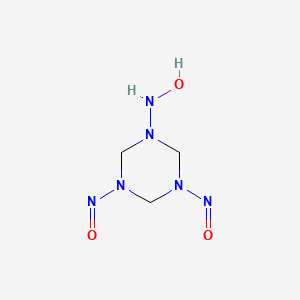
methanone](/img/structure/B14237932.png)
![2-Propyn-1-one, 1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-phenyl-](/img/structure/B14237939.png)
![4-[(E)-{4-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]phenyl}diazenyl]benzonitrile](/img/structure/B14237951.png)
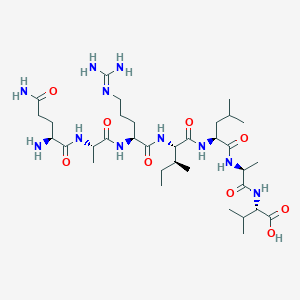
![4-Oxa-8-azatricyclo[5.1.0.0~3,5~]octane](/img/structure/B14237972.png)

![N-{5-(Diethylamino)-2-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]phenyl}propanamide](/img/structure/B14237978.png)
![8-Oxa-5,9-diazatricyclo[5.2.1.0~2,5~]decane](/img/structure/B14237982.png)
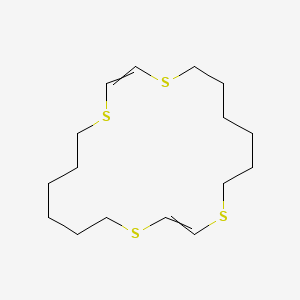
![2-[(4-chlorophenyl)sulfonylamino]-N-[(2-methoxyphenyl)methylideneamino]benzamide](/img/structure/B14237990.png)
